Cisplatin, systematically known as cis-diamminedichloroplatinum(II) (CAS 15663-27-1), is a benchmark square-planar platinum(II) complex characterized by two ammine and two labile chloride ligands. Widely utilized as a potent DNA-crosslinking agent, it serves as a foundational reference material in oncology research, biophysics, and the synthesis of advanced metallodrugs [1]. From a procurement and laboratory handling perspective, cisplatin presents specific processability constraints: it exhibits relatively low aqueous solubility (typically limited to 1 mg/mL in standard solutions) and requires a high-chloride environment (e.g., 0.9% NaCl) to suppress premature aquation and maintain molecular integrity during storage [2]. Buyers must prioritize this exact compound when workflows demand rapid, chloride-gated activation kinetics and specific 1,2-intrastrand DNA crosslinking that cannot be replicated by next-generation analogs.
Substituting cisplatin with its closest in-class analog, carboplatin, or its stereoisomer, transplatin, fundamentally alters experimental kinetics, thermodynamic outcomes, and formulation requirements [1]. Carboplatin replaces the labile chloride leaving groups with a stable bidentate cyclobutanedicarboxylate ligand, which drastically reduces the aquation rate by approximately 100-fold, necessitating significantly higher concentrations or longer incubation times to achieve equivalent DNA binding [2]. Conversely, while transplatin possesses identical elemental composition, its trans-geometry leads to the formation of 1,3-intrastrand crosslinks that thermodynamically stabilize the DNA double helix, directly opposing the localized destabilization and unwinding characteristic of cisplatin [3]. Furthermore, carboplatin is incompatible with the high-chloride buffers required for cisplatin, as chloride ions induce its gradual degradation back into cisplatin over time. Consequently, generic substitution compromises assay reproducibility, structural biology targets, and precursor suitability.
The activation of platinum-based agents depends on the displacement of their leaving groups by water. In a direct comparison at 37°C in pH 7 phosphate buffer, cisplatin exhibited an aquation rate constant of 8 × 10^-5 s^-1, whereas carboplatin demonstrated a rate of 7.2 × 10^-7 s^-1 [1]. This ~100-fold difference in activation kinetics dictates that carboplatin requires significantly higher doses or extended exposure times (e.g., 24 hours vs 1 hour) to achieve equivalent DNA binding and cytotoxicity.
| Evidence Dimension | Aquation rate constant (k) at 37°C |
| Target Compound Data | 8 × 10^-5 s^-1 |
| Comparator Or Baseline | Carboplatin (7.2 × 10^-7 s^-1) |
| Quantified Difference | ~100-fold faster aquation for cisplatin |
| Conditions | Phosphate buffer, pH 7, 37°C |
Crucial for researchers designing short-exposure in vitro models, as cisplatin provides rapid activation that carboplatin cannot match within narrow timeframes.
Cisplatin stability is highly dependent on the chloride ion concentration of the solvent. Studies demonstrate that cisplatin maintains >90% of its original concentration over 24 hours only when formulated in solutions containing ≥0.3% sodium chloride (optimally 0.9% NaCl) [1]. In contrast, carboplatin is stable in low-chloride environments (like 5% Dextrose) but undergoes gradual degradation and conversion into cisplatin when exposed to chloride ions over time.
| Evidence Dimension | Stability threshold in aqueous solution |
| Target Compound Data | Requires ≥0.3% NaCl to prevent >10% degradation over 24h |
| Comparator Or Baseline | Carboplatin (Stable in chloride-free media; degrades in NaCl) |
| Quantified Difference | Opposing chloride dependencies for stock stability |
| Conditions | Intravenous infusion solutions at room temperature |
Directly dictates solvent procurement and buffer selection, ensuring that laboratory stock solutions do not prematurely aquate or precipitate.
Differential scanning calorimetry (DSC) reveals that the stereoisomers cisplatin and transplatin exert opposite thermodynamic effects on the DNA double helix. Cisplatin forms 1,2-intrastrand crosslinks that decrease the thermal stability (melting temperature, Tm) of long DNA, promoting localized unwinding. In contrast, the inactive transplatin forms 1,3-crosslinks that increase the Tm, thermodynamically stabilizing the helix [1].
| Evidence Dimension | Effect on DNA melting temperature (Tm) |
| Target Compound Data | Decreases Tm (destabilizes helix) |
| Comparator Or Baseline | Transplatin (Increases Tm / stabilizes helix) |
| Quantified Difference | Opposite directional shift in thermal stability |
| Conditions | Differential scanning calorimetry of platinated long DNA |
Essential for biophysical assays and structural biology studies where specific, localized unwinding of the DNA helix is the required metric.
Due to its ~100-fold faster aquation rate compared to carboplatin, cisplatin is the required positive control for short-duration (1-2 hour) in vitro cytotoxicity assays and rapid DNA adduction models. It ensures sufficient monoadduct and crosslink formation within narrow experimental timeframes where more stable analogs would yield false negatives [1].
Cisplatin's strict dependence on chloride concentration for stability makes it the ideal benchmark for studying environment-responsive drug release. Researchers utilize its stability in high-chloride extracellular mimics (e.g., 100 mM Cl-) and its rapid aquation in low-chloride intracellular mimics (e.g., 4-20 mM Cl-) to validate novel targeted delivery systems [2].
Because cisplatin specifically lowers the melting temperature (Tm) of the DNA double helix via 1,2-intrastrand crosslinks—unlike the stabilizing effect of transplatin—it is the preferred reagent for differential scanning calorimetry (DSC) and FRET-based melting assays focused on localized structural distortions [3].
Corrosive;Irritant;Health Hazard